molecular formula C12H25NO2 B13084539 N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine

N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine

Cat. No.: B13084539
M. Wt: 215.33 g/mol
InChI Key: RYBOLSJMXRFIML-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine is a synthetic organic compound characterized by its unique structural features It belongs to the class of oxolane derivatives, which are known for their diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,2,5,5-tetramethyloxolane and 1-methoxypropan-2-amine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is tetrahydrofuran (THF).

    Catalysts: Catalysts such as Lewis acids (e.g., boron trifluoride etherate) may be used to facilitate the reaction.

    Temperature and Time: The reaction is typically conducted at a temperature range of 0-25°C and may take several hours to complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects. It could be a candidate for drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials. It may be used in the formulation of polymers or as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological or chemical effect. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-2-amine
  • N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-4-amine
  • N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-5-amine

Uniqueness

N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine stands out due to its specific substitution pattern on the oxolane ring. This unique structure imparts distinct chemical properties, making it suitable for specialized applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in certain contexts.

Conclusion

This compound is a versatile compound with significant potential in various fields Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications

Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine

InChI

InChI=1S/C12H25NO2/c1-9(8-14-6)13-10-7-11(2,3)15-12(10,4)5/h9-10,13H,7-8H2,1-6H3

InChI Key

RYBOLSJMXRFIML-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1CC(OC1(C)C)(C)C

Origin of Product

United States

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